molecular formula C19H19FN4O2S B14091619 2-(4-fluorophenyl)-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(4-fluorophenyl)-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14091619
M. Wt: 386.4 g/mol
InChI Key: HYTQNVHJFFRIKF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiomorpholine ring, and a pyrazolo[1,5-a]pyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazinone core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.

    Introduction of the fluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazolo[1,5-a]pyrazinone intermediate.

    Attachment of the thiomorpholine ring: This step involves the reaction of a thiomorpholine derivative with the intermediate compound, typically under acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Material Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may facilitate binding to hydrophobic pockets, while the thiomorpholine ring can engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure with a chlorine atom instead of fluorine.

    2-(4-bromophenyl)-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-(4-fluorophenyl)-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one imparts unique electronic properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a drug candidate or functional material.

Properties

Molecular Formula

C19H19FN4O2S

Molecular Weight

386.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(3-oxo-3-thiomorpholin-4-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C19H19FN4O2S/c20-15-3-1-14(2-4-15)16-13-17-19(26)23(7-8-24(17)21-16)6-5-18(25)22-9-11-27-12-10-22/h1-4,7-8,13H,5-6,9-12H2

InChI Key

HYTQNVHJFFRIKF-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O

Origin of Product

United States

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